molecular formula C12H15ClN4O2S B8358844 6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

Cat. No.: B8358844
M. Wt: 314.79 g/mol
InChI Key: UFILOIUTGBIMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate is a useful research compound. Its molecular formula is C12H15ClN4O2S and its molecular weight is 314.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN4O2S

Molecular Weight

314.79 g/mol

IUPAC Name

(6-chloro-2-methylsulfanylpurin-9-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15ClN4O2S/c1-12(2,3)10(18)19-6-17-5-14-7-8(13)15-11(20-4)16-9(7)17/h5H,6H2,1-4H3

InChI Key

UFILOIUTGBIMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=C1N=C(N=C2Cl)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-6-chloropurin-9-yl-methyl 2,2-dimethylpropionate 81 (0.566 g, 2 mmol) in acetonitrile (2 mL) was added methyl disulfide (0.94 g, 10 mmol), and tert-butyl nitrite (90%, 1.14 g, 10 mmol) and the resulting reaction mixture was stirred at room temperature for 8 h. The reaction mixture was concentrated in vacuo, and the resulting crude product was subjected to silica gel column chromatography (AcOEt/petroleum ether=1/10), which furnished 82 (0.364 g, 55%): 1H NMR (CDCl3, 300 MHz) δ 8.19 (s, 1H), 6.12 (s, 2H), 2.65 (s, 3H), 1.17 (s, 9H). MS (m/e) (positive-FAB) 315 (M+1)+.
Quantity
0.566 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
55%

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